molecular formula C21H24N2O5S B14933079 1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide

1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide

Cat. No.: B14933079
M. Wt: 416.5 g/mol
InChI Key: DBSYEQNUZYPWIN-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction, where the indole core is treated with an appropriate alkyl halide in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the indole derivative is treated with an amine in the presence of a coupling agent.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

1-(2-methoxyethyl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but may differ in the position or type of functional groups.

    This compound: This compound has a similar structure but may have different substituents on the indole core.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)sulfonylethyl]indole-2-carboxamide

InChI

InChI=1S/C21H24N2O5S/c1-27-13-12-23-19-6-4-3-5-16(19)15-20(23)21(24)22-11-14-29(25,26)18-9-7-17(28-2)8-10-18/h3-10,15H,11-14H2,1-2H3,(H,22,24)

InChI Key

DBSYEQNUZYPWIN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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